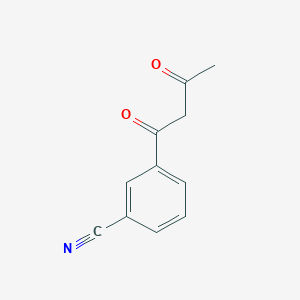

3-(3-Oxobutanoyl)benzonitrile

Description

3-(3-Oxobutanoyl)benzonitrile is a nitrile-containing aromatic compound with a ketone-functionalized side chain. Its molecular structure comprises a benzonitrile core substituted at the 3-position with a 3-oxobutanoyl group (C₆H₅CN-C(O)CH₂CO). This compound is primarily utilized in organic synthesis, particularly in cyclization reactions and as an intermediate in the preparation of heterocyclic compounds. For example, it has been employed in transition metal-free cyclization reactions of enamines to yield complex carbocycles .

Key properties include:

- Molecular formula: C₁₁H₉NO₂

- Functional groups: Nitrile (C≡N), ketone (C=O).

- Applications: Synthesis of pharmaceuticals, agrochemicals, and materials science intermediates.

Properties

Molecular Formula |

C11H9NO2 |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

3-(3-oxobutanoyl)benzonitrile |

InChI |

InChI=1S/C11H9NO2/c1-8(13)5-11(14)10-4-2-3-9(6-10)7-12/h2-4,6H,5H2,1H3 |

InChI Key |

KASOIVACSDWJAZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)C1=CC=CC(=C1)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Oxobutanoyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzoyl chloride with an appropriate alkanesulphonyltrichlorophosphazene at elevated temperatures (150-190°C) . Another method includes the use of benzaldehyde and hydroxylamine hydrochloride, followed by dehydration to form the benzonitrile .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of ionic liquids as recycling agents has been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Oxobutanoyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like sodium cyanide (NaCN) and cuprous cyanide (CuCN) are employed for nucleophilic substitution reactions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted benzonitriles.

Scientific Research Applications

3-(3-Oxobutanoyl)benzonitrile has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of dyes, pesticides, and advanced coatings

Mechanism of Action

The mechanism of action of 3-(3-Oxobutanoyl)benzonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can form coordination complexes with transition metals, facilitating various catalytic processes . Additionally, the compound’s structure allows it to participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(3-Oxopropyl)benzonitrile (CAS 111376-39-7)

- Structure: Differs by a shorter side chain (3-oxopropyl vs. 3-oxobutanoyl), resulting in reduced steric bulk.

- Molecular formula: C₁₀H₉NO.

- Synthesis : Prepared via similar acyl substitution pathways but with propionyl derivatives.

- Applications: Used in fine chemical synthesis; however, its shorter chain may limit reactivity in certain cyclization reactions compared to 3-(3-oxobutanoyl)benzonitrile .

| Property | This compound | 3-(3-Oxopropyl)benzonitrile |

|---|---|---|

| Molecular weight | 187.20 g/mol | 159.18 g/mol |

| Side chain length | C4 (butanoyl) | C3 (propyl) |

| Key applications | Cyclization reactions | Intermediate synthesis |

4-(3-Oxobutanoyl)benzonitrile Derivatives

- Structure: Positional isomer with the oxobutanoyl group at the 4-position of the benzene ring.

- Example: 4-(3-Oxobutanoyl)benzonitrile (used in ) participates in cyclization reactions to form tert-butyl carbamate derivatives.

Functionalized Benzonitriles in Medicinal Chemistry

(a) 5FB (4-(4-{[(5R)-2,4-dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile)

- Structure : Contains a thiazolidinedione moiety and trifluoromethyl group.

- Comparison: Unlike this compound, 5FB’s complex substituents enable targeted protein interactions, highlighting the role of functional group diversity in drug design .

(b) 3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile

- Structure : Features a pyridazinyl substituent.

- Applications: Intermediate in selenium-containing tepotinib derivatives with antitumor activity. The pyridazine ring enhances π-stacking interactions in biological systems, a property absent in this compound .

Benzonitriles in Materials Science

- Example: 4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile derivatives ().

- Applications: Used in OLEDs as thermally activated delayed fluorescence (TADF) materials. The extended conjugation and electron-withdrawing nitrile group improve luminescence efficiency, whereas this compound’s ketone group may lack comparable electronic effects .

Key Research Findings

Synthetic Utility: this compound’s extended side chain enhances its utility in cyclization reactions compared to shorter-chain analogs .

Material Performance : Nitrile groups in OLED materials improve electron transport, but additional functional groups (e.g., carbazole) are necessary for TADF activity .

Biological Activity

3-(3-Oxobutanoyl)benzonitrile is a synthetic compound characterized by its unique structural features, which include a benzonitrile moiety and a 3-oxobutanoyl group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data tables and case studies to illustrate its effects.

Chemical Structure and Properties

The molecular formula for this compound is C13H11NO2, with a molecular weight of 215.23 g/mol. The presence of both a nitrile and a ketone functional group in its structure contributes to its reactivity and potential biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

- Anticancer Activity : Preliminary investigations suggest that this compound may possess anticancer properties, showing effectiveness against certain cancer cell lines.

The antimicrobial activity of this compound is believed to arise from its ability to disrupt bacterial cell membranes and inhibit key metabolic pathways. The nitrile group may facilitate interactions with bacterial enzymes, while the ketone group can participate in hydrogen bonding with active site residues.

Case Study: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various derivatives, including this compound, against common pathogens:

| Compound Name | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 15 | 32 |

| 4-(3-Oxobutanoyl)benzonitrile | Escherichia coli | 18 | 16 |

| 2-(4-Nitrobenzylidene)-3-oxobutanamide | Acinetobacter baumannii | 20 | 8 |

This table highlights the significant antibacterial activity exhibited by the compound, particularly against resistant strains such as Staphylococcus aureus.

The anticancer properties of this compound may involve the induction of apoptosis in cancer cells. The compound's structure allows for interaction with DNA and other cellular targets, potentially leading to cell cycle arrest.

Case Study: Cytotoxicity Testing

In vitro studies have assessed the cytotoxicity of this compound on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

| A549 (Lung Cancer) | 20 |

These results indicate that the compound exhibits promising cytotoxic effects across different cancer cell lines, suggesting its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications in substituents at specific positions on the aromatic ring can significantly influence activity. For instance, introducing electron-withdrawing groups at the para position enhances antibacterial potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.